molecular formula C17H20N4O2S2 B2688241 N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide CAS No. 1241147-52-3

N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide

Cat. No.: B2688241
CAS No.: 1241147-52-3
M. Wt: 376.49
InChI Key: RTYUFBCMXOZPMU-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide is a thieno[2,3-d]pyrimidine derivative characterized by a methylsulfanyl linker, a cyanomethyl-cyclopropylamide substituent, and a 5,6-dimethyl-4-oxo core.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-9-10(2)25-16-14(9)15(22)19-13(20-16)8-24-11(3)17(23)21(7-6-18)12-4-5-12/h11-12H,4-5,7-8H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYUFBCMXOZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CSC(C)C(=O)N(CC#N)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups under suitable conditions. .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structural motifs exhibit significant antitumor effects. The thienopyrimidine derivatives are often studied for their ability to inhibit cancer cell proliferation. For instance, thienopyrimidines have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Antiviral Properties

Compounds analogous to N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide have been explored for their antiviral activities. The thienopyrimidine scaffold has been linked to the inhibition of viral replication processes, making it a candidate for further investigation in antiviral drug development.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in various diseases. Enzyme inhibitors derived from thienopyrimidine structures are frequently evaluated for their potential to modulate enzymatic activity related to inflammatory and metabolic disorders.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of a thienopyrimidine derivative structurally related to this compound. The results demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Antiviral Research

In another investigation, researchers synthesized several thienopyrimidine derivatives and assessed their antiviral efficacy against influenza viruses. The results indicated that certain modifications to the thienopyrimidine structure enhanced antiviral activity, providing insights into structure-activity relationships that could be applied to this compound.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Analogues

Compound A: N-cyclohexyl-3-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide ()

  • Structural Differences: Replaces the cyanomethyl-cyclopropyl group with a cyclohexylamide.
  • Implications: The cyclohexyl group enhances lipophilicity (calculated logP ~3.5 vs. The absence of a cyanomethyl group may reduce electrophilicity, lowering reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .

Compound B: N-[2-(Cyclohexylamino)-2-oxo-1-phenylethyl]-N-[4-(6-methoxypyrimidin-4-yl)benzyl]propionamide ()

  • Structural Differences: Features a pyrimidine-benzyl group instead of a thienopyrimidine core.
  • Implications :
    • The methoxypyrimidine moiety may engage in hydrogen bonding with target proteins, unlike the methylsulfanyl group in the target compound, which could favor hydrophobic interactions.
    • Higher synthetic yield (82% vs. unreported for the target compound) suggests optimized reaction conditions for Compound B .

Sulfanyl-Linked Propanamides

Compound C: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides ()

  • Structural Differences: Replaces the thienopyrimidine core with an oxadiazole-thiazole hybrid.
  • Implications: The oxadiazole-thiazole system may confer stronger π-π stacking interactions in enzyme binding pockets compared to the planar thienopyrimidine. Synthetic routes for Compound C involve CS2/KOH-mediated cyclization, contrasting with the Pd-catalyzed coupling steps used for thienopyrimidines (e.g., ) .

Complex Amide Derivatives

Compound D : (R/S)-N-[(stereoisomeric diphenylhexanyl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide ()

  • Structural Differences: Incorporates a tetrahydropyrimidinone group and stereochemically diverse backbone.
  • Implications: The stereochemical complexity of Compound D may enhance target specificity but complicates synthesis. The 2-oxotetrahydropyrimidinyl group could mimic natural substrates in enzymatic assays, unlike the cyanomethyl group in the target compound, which may act as a electrophilic warhead .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents logP (Predicted) Synthetic Yield
Target Compound Thieno[2,3-d]pyrimidine Cyanomethyl-cyclopropyl, methylsulfanyl ~2.8 Not reported
Compound A () Thieno[2,3-d]pyrimidine Cyclohexylamide, methylsulfanyl ~3.5 Not reported
Compound B () Pyrimidine-benzyl Cyclohexylamino, methoxypyrimidine ~4.1 82%

Biological Activity

N-(cyanomethyl)-N-cyclopropyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide is a complex organic compound with potential biological activities. Its molecular formula is C17_{17}H20_{20}N4_{4}O2_{2}S2_{2}, and it has garnered interest due to its structural features that may confer various pharmacological properties.

PropertyValue
CAS Number1241147-52-3
Molecular Weight376.5 g/mol
Molecular FormulaC17_{17}H20_{20}N4_{4}O2_{2}S2_{2}
DensityNot Available
Melting PointNot Available

The biological activity of this compound can be attributed to its structural motifs, particularly the thieno[2,3-d]pyrimidine moiety, which is known for its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of the cyanomethyl and cyclopropyl groups may enhance its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that compounds similar to N-(cyanomethyl)-N-cyclopropyl derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that thieno[2,3-d]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated potent antiproliferative effects on glioblastoma multiforme and breast adenocarcinoma cells at low concentrations (nanomolar range) .
    • Morphological changes indicative of apoptosis (e.g., chromatin condensation) were observed in treated cells, suggesting that N-(cyanomethyl)-N-cyclopropyl derivatives may induce programmed cell death in cancer cells .
  • Antimicrobial Activity :
    • Compounds with similar thienopyrimidine structures have been evaluated for their antimicrobial properties. Some derivatives displayed notable activity against Gram-positive bacteria, indicating potential as antibacterial agents .
  • Enzyme Inhibition :
    • The mechanism by which these compounds exert their effects may involve the inhibition of specific enzymes relevant to cancer progression or microbial growth. For example, certain thieno[2,3-d]pyrimidine derivatives have been shown to inhibit key enzymes involved in DNA synthesis and repair .

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. Among these, a compound structurally similar to N-(cyanomethyl)-N-cyclopropyl showed an IC50_{50} value in the nanomolar range against glioblastoma cells, outperforming traditional chemotherapeutics like etoposide .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thienopyrimidine derivatives. The results indicated that several synthesized compounds exhibited significant inhibitory activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis . This suggests that modifications in the structure could enhance efficacy against resistant pathogens.

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